molecular formula C10H11N5O6 B1652660 Oxoguanosine CAS No. 15596-14-2

Oxoguanosine

Cat. No. B1652660
CAS RN: 15596-14-2
M. Wt: 297.22
InChI Key: ASAADZNSXOCOCZ-MXSWDONDSA-N
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Description

8-Oxoguanine (also known as 8-hydroxyguanine, 8-oxo-Gua, or OH8Gua) is one of the most common DNA lesions resulting from reactive oxygen species modifying guanine . It can result in a mismatched pairing with adenine, leading to G to T and C to A substitutions in the genome . In humans, it is primarily repaired by DNA glycosylase OGG1 .


Synthesis Analysis

8-Oxoguanine is formed by the interaction of reactive oxygen species (ROS) with the guanine base in DNA under conditions of oxidative stress . It is one of the most abundant and important lesions since guanine has the lowest redox potential among the four nucleobases .


Molecular Structure Analysis

The molecular formula of 8-oxoguanosine is C10H11N5O6, with an average mass of 297.224 Da and a monoisotopic mass of 297.070923 Da .


Physical And Chemical Properties Analysis

8-Oxoguanosine has a density of 2.4±0.1 g/cm3, a boiling point of 595.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.8 mmHg at 25°C .

Scientific Research Applications

Marker of Oxidative Stress

Oxoguanosine serves as an important marker of oxidative stress in cells. It is formed in DNA by the action of reactive oxygen species and is considered a highly mutagenic and common oxidative DNA lesion .

DNA Damage and Repair Studies

The presence of Oxoguanosine in DNA is a critical factor in studies related to DNA damage and repair mechanisms. Human 8-oxoguanine-DNA glycosylase (OGG1) is responsible for its prompt removal, making it a target for understanding and enhancing DNA repair processes .

Mutagenesis Research

Due to its mutagenic properties, Oxoguanosine is used in research focused on mutagenesis—the process by which genetic information is changed, resulting in a mutation .

Base-Pairing Preferences Analysis

Research into the base-pairing preferences of Oxoguanosine provides insights into how oxidative damage can influence DNA structure and stability. It has been found that in protein-free DNA, 8-oxodG adopts the syn conformation more frequently than the anti one, impacting how it pairs with other bases .

Safety And Hazards

The safety data sheet for 8-oxoguanosine suggests avoiding dust formation and breathing mist, gas, or vapors . It also advises against letting the chemical enter drains . In case of skin contact, it recommends washing off with soap and plenty of water .

Future Directions

8-Oxoguanine has been widely used as a ROS biomarker . It can be either produced directly at the DNA (8-oxo-dG) and RNA (o8G) levels or at the free nucleotide level (8-oxo-dGTP or o8GTP), which can be incorporated through DNA replication or RNA transcription . This highlights the significance of oxidative modification in redox-mediated control of gene expression .

properties

IUPAC Name

(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O6/c11-10-13-6-2(7(18)14-10)12-1-15(6)8-4(17)3(16)5(21-8)9(19)20/h1,3-5,8,16-17H,(H,19,20)(H3,11,13,14,18)/t3-,4+,5-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAADZNSXOCOCZ-MXSWDONDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)C(=O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141787
Record name 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxoguanosine

CAS RN

15596-14-2
Record name 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15596-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxoguanosine
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Oxoguanosine
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Oxoguanosine
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Oxoguanosine
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Oxoguanosine
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Oxoguanosine

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